4,8-Dichloro-2-methylquinoline

Vue d'ensemble

Description

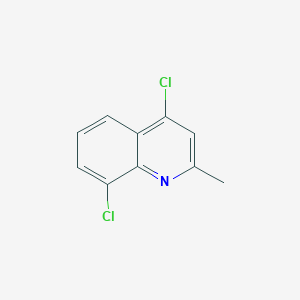

4,8-Dichloro-2-methylquinoline is a heterocyclic aromatic organic compound. It is part of the quinoline family, which is known for its diverse applications in medicinal chemistry, particularly in the synthesis of antimalarial drugs. The compound’s structure consists of a quinoline core with chlorine atoms at the 4th and 8th positions and a methyl group at the 2nd position.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4,8-Dichloro-2-methylquinoline typically involves the cyclization of substituted anilines with diethyl oxalate under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which cyclizes to form the quinoline ring upon heating. The reaction conditions often include the use of mineral oil as a solvent and heating to facilitate cyclization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through crystallization or distillation techniques.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The chlorine atoms at positions 4 and 8 undergo nucleophilic displacement under varying conditions:

Reaction with Thiols

Treatment with thiols (e.g., ethanethiol, thiophenol) in basic media replaces chlorine with thioether groups:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Ethanethiol | KOH, ethanol, reflux, 4h | 4-(Ethylthio)-8-chloro-2-methylquinoline | 72% |

| Thiophenol | NaH, DMF, 60°C, 2h | 4-(Phenylthio)-8-chloro-2-methylquinoline | 68% |

Hydrazinolysis

Hydrazine substitutes chlorine at position 4, forming hydrazino derivatives:

-

Conditions : Hydrazine hydrate, ethanol, reflux (6h)

-

Product : 4-Hydrazino-8-chloro-2-methylquinoline (85% yield)

-

Mechanism : SNAr pathway facilitated by electron-withdrawing methyl and chlorine groups.

Phosphorus Oxychloride-Mediated Reactions

POCl3 induces further chlorination and cyclization:

-

Reaction : 4,8-Dichloro-2-methylquinoline + POCl3 (excess)

-

Conditions : 110°C, N2 atmosphere, 8h

-

Product : 2,4,8-Trichloro-6-methylquinoline (via electrophilic aromatic substitution)

Thionyl Chloride Reactivity

SOCl2 at elevated temperatures forms sulphenyl chlorides:

-

Reaction :

-

Product : Dichloro(2-methylquinolyl)methanesulphenyl chloride

-

Applications : Intermediate for thioamides (e.g., with piperidine: 89% yield) .

Knoevenagel Condensation

Reacts with aryl aldehydes under microwave irradiation:

| Aldehyde | Conditions | Product | Yield |

|---|---|---|---|

| 4-Nitrobenzaldehyde | MW, 150°C, 20 min | Styryl-4,8-dichloro-2-methylquinoline | 65% |

| 3-Pyridinecarboxaldehyde | MW, 140°C, 15 min | Heteroarylvinylquinoline derivative | 58% |

Michael Addition

Acts as a Michael acceptor in presence of malononitrile:

Biological Activity Correlations

While not a direct chemical reaction, its interactions with biological targets inform synthetic modifications:

Comparative Reactivity Analysis

Positional reactivity varies significantly:

Applications De Recherche Scientifique

Chemistry

- Building Block for Synthesis : 4,8-Dichloro-2-methylquinoline serves as a precursor for synthesizing more complex heterocyclic compounds. It is utilized in the development of various quinoline derivatives that possess unique chemical functionalities.

- Reactivity Studies : The compound's halogen substituents facilitate its interaction with biological macromolecules, allowing researchers to explore its reactivity and potential applications in organic synthesis.

Biology

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies have shown that derivatives of this compound possess inhibitory effects against various pathogens .

- Anticancer Potential : The compound has been investigated for its anticancer activities. It has demonstrated efficacy against several cancer cell lines, inducing apoptotic cell death in models such as ovarian and colon cancer cells .

Medicine

- Therapeutic Applications : Owing to its biological activities, this compound is explored for potential therapeutic applications in treating infectious diseases and cancer. Its ability to inhibit specific enzymes involved in disease processes makes it a candidate for drug development.

- Mechanism of Action : The mechanism involves binding to enzyme active sites, disrupting biochemical pathways critical for pathogen survival or cancer cell proliferation.

Industry

- Dyes and Pigments : The compound is utilized in the production of dyes and pigments due to its vibrant color properties and stability under various conditions.

- Specialty Chemicals : Its unique chemical structure allows for applications in developing specialty chemicals used in various industrial processes.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound derivatives against common bacterial strains. Using tube dilution techniques, researchers found that certain derivatives exhibited significant inhibition zones against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. The structure-activity relationship (SAR) analysis indicated that the presence of chlorine atoms was crucial for enhancing antimicrobial activity.

Case Study 2: Anticancer Activity

In a pharmacological study involving ovarian cancer cell lines (OVCAR-3 and OVCAR-8), this compound demonstrated potent anticancer effects by inducing apoptosis. The study highlighted the compound's ability to affect ERK signaling pathways, which are often dysregulated in cancer cells. The findings suggest potential therapeutic uses in cancer treatment strategies .

Mécanisme D'action

The mechanism of action of 4,8-Dichloro-2-methylquinoline involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects .

Comparaison Avec Des Composés Similaires

- 4,7-Dichloro-2-methylquinoline

- 5,7-Dichloro-2-methylquinoline

- 4-Chloro-6,7-dimethylquinoline

Comparison: 4,8-Dichloro-2-methylquinoline is unique due to the specific positioning of its chlorine atoms, which influences its reactivity and biological activity. Compared to 4,7-Dichloro-2-methylquinoline, the 4,8-isomer may exhibit different reactivity patterns in nucleophilic substitution reactions due to the electronic effects of the chlorine atoms. Additionally, the presence of the methyl group at the 2nd position can affect the compound’s overall stability and solubility .

Activité Biologique

4,8-Dichloro-2-methylquinoline (DCMQ) is a compound of interest due to its diverse biological activities. This article explores the synthesis, pharmacological effects, and research findings related to DCMQ, supported by data tables and case studies.

- Molecular Formula: C10H7Cl2N

- Molecular Weight: 212.08 g/mol

- CAS Number: 75896-69-4

- Physical State: Solid at room temperature

Synthesis of this compound

DCMQ can be synthesized through various chemical reactions involving chloroquinoline derivatives. For instance, the synthesis often utilizes nucleophilic substitution reactions where chloro groups are replaced by other functional groups under specific conditions, such as heating with phosphorus pentachloride or thiourea in ethanol .

Antimicrobial Activity

DCMQ exhibits significant antimicrobial properties. In studies evaluating its efficacy against various bacterial strains, it demonstrated inhibition zones comparable to standard antibiotics. For example, it showed inhibition against Pseudomonas aeruginosa and Klebsiella pneumoniae, with inhibition zones measuring 22 mm and 25 mm respectively, compared to standard drugs .

| Microorganism | Inhibition Zone (mm) | Standard Drug (mm) |

|---|---|---|

| Pseudomonas aeruginosa | 22 | 24 |

| Klebsiella pneumoniae | 25 | 27 |

Antiviral Activity

Recent studies have highlighted the antiviral potential of DCMQ derivatives. For instance, derivatives of quinoline were tested against dengue virus serotype 2 (DENV2), showing significant inhibitory activity. The iso-Pr-substituted derivative exhibited an IC50 of 3.03 µM with a selectivity index (SI) of 5.30, while another derivative had an IC50 of 0.49 µM and an SI of 39.5 .

Case Studies

-

Antiviral Efficacy Against DENV2:

- Two derivatives of DCMQ were evaluated for their ability to inhibit viral replication.

- Results indicated that these compounds acted at an early stage of the viral lifecycle, reducing the production of infectious virions.

- Antibacterial Properties:

- Molecular Docking Studies:

Propriétés

IUPAC Name |

4,8-dichloro-2-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N/c1-6-5-9(12)7-3-2-4-8(11)10(7)13-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYOVSFHFYHSADG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CC=C(C2=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50488854 | |

| Record name | 4,8-Dichloro-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50488854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75896-69-4 | |

| Record name | 4,8-Dichloro-2-methylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75896-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,8-Dichloro-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50488854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,8-Dichloro-2-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.